
Enoxastrobin's Assault on Mitochondrial
Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enoxastrobin

Cat. No.: B607329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically

categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from the targeted

disruption of mitochondrial respiration, a fundamental process for energy production in fungal

pathogens. This technical guide provides an in-depth exploration of the biochemical target of

enoxastrobin within the mitochondrial respiratory chain, complete with quantitative data,

detailed experimental protocols, and visual representations of the underlying mechanisms and

workflows.

The Biochemical Target: Cytochrome bc1 Complex
(Complex III)
The primary biochemical target of enoxastrobin is the cytochrome bc1 complex, also known

as Complex III, a critical component of the electron transport chain in mitochondria.

Enoxastrobin specifically inhibits the quinol oxidation (Qo) site of this complex. By binding to

the Qo site, enoxastrobin physically obstructs the transfer of electrons from ubiquinol to

cytochrome c1. This blockage halts the electron flow through the respiratory chain, thereby

inhibiting the production of ATP, the cell's primary energy currency. The ultimate consequence

for the fungal cell is a catastrophic energy deficit, leading to the cessation of vital cellular

processes and cell death.
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Quantitative Inhibition Data
While specific IC50 or Ki values for enoxastrobin's direct inhibition of the cytochrome bc1

complex are not readily available in publicly accessible literature, studies on structurally similar

and next-generation strobilurin analogs provide valuable insights into its high potency. For

instance, a novel benzophenone-containing strobilurin analog, designed based on the

enoxastrobin scaffold, demonstrated a significantly improved binding affinity to the porcine

succinate-cytochrome c reductase (a measure of Complex II and III activity) with a Ki value of

1.89 nmol/L, which was more potent than the widely used fungicide azoxystrobin[1]. Another

strobilurin compound, strobilurin X, was found to inhibit the mitochondrial respiratory chain

complex III with an IC50 value of 139.8 ng/mL[2]. Although not enoxastrobin, these values for

closely related compounds underscore the potent inhibitory capacity of this class of fungicides

at their target site.

The biological efficacy of enoxastrobin, a direct consequence of its mitochondrial target

inhibition, has been quantified through mycelial growth inhibition assays on various fungal

pathogens.

Fungal Pathogen
EC50 (µg/mL) for Mycelial Growth
Inhibition

Pyricularia oryzae Data not explicitly available in provided snippets

Botrytis cinerea Data not explicitly available in provided snippets

Erysiphe graminis Data not explicitly available in provided snippets

Colletotrichum lagenarium Data not explicitly available in provided snippets

Pseudoperonospora cubensis Data not explicitly available in provided snippets

Puccinia sorghi Data not explicitly available in provided snippets

(Note: While a study mentioned that

enoxastrobin-inspired analogs were tested

against these pathogens and showed similar or

higher activity, specific EC50 values for

enoxastrobin were not provided in the search

results.)
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Experimental Protocols
The elucidation of enoxastrobin's mechanism of action relies on a suite of established

experimental protocols designed to assess mitochondrial function and the activity of its

constituent complexes.

Isolation of Mitochondria
A prerequisite for in vitro assays is the isolation of functional mitochondria from the target

organism (e.g., fungal cells or animal tissue).

Principle: This protocol involves the gentle homogenization of cells or tissues to disrupt the

plasma membrane while keeping the mitochondria intact. A series of centrifugation steps are

then used to separate the mitochondria from other cellular components based on their size and

density.

Detailed Methodology:

Homogenization:

Harvest fungal mycelia or tissue and wash with a suitable buffer.

Resuspend the sample in an ice-cold isolation buffer (e.g., containing sucrose, mannitol,

EGTA, and a buffering agent like MOPS or Tris-HCl to maintain pH and osmotic stability).

Homogenize the sample using a Dounce homogenizer or a similar gentle mechanical

method. The number of strokes should be optimized to maximize cell disruption while

minimizing mitochondrial damage.

Differential Centrifugation:

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet

cell debris, nuclei, and unbroken cells.

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000-12,000 x

g for 15 minutes at 4°C) to pellet the mitochondria.
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Discard the supernatant (cytosolic fraction). The resulting pellet contains the isolated

mitochondria.

Washing and Resuspension:

Gently resuspend the mitochondrial pellet in a fresh volume of isolation buffer.

Repeat the high-speed centrifugation step to wash the mitochondria and remove any

remaining contaminants.

Finally, resuspend the purified mitochondrial pellet in a minimal volume of a suitable assay

buffer.

Protein Quantification:

Determine the protein concentration of the mitochondrial suspension using a standard

method such as the Bradford or BCA assay. This is crucial for normalizing enzyme activity

measurements.

Succinate-Cytochrome c Reductase (Complex II + III)
Activity Assay
This spectrophotometric assay is a key method for assessing the inhibitory effect of

compounds on Complex III.

Principle: This assay measures the rate of reduction of cytochrome c, which is dependent on

the transfer of electrons from succinate through Complex II and then Complex III. The activity

of Complex II is initiated by the addition of succinate, and the subsequent electron transfer to

cytochrome c via Complex III is monitored by the increase in absorbance at 550 nm as

cytochrome c is reduced. The inclusion of an inhibitor of Complex I (e.g., rotenone) ensures

that the measured activity is solely due to the succinate-dependent pathway.

Detailed Methodology:

Reaction Mixture Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium

phosphate buffer), potassium cyanide (KCN) to inhibit Complex IV (cytochrome c oxidase),

rotenone to inhibit Complex I, and oxidized cytochrome c.

Add the isolated mitochondria to the reaction mixture.

Initiation of the Reaction:

Initiate the reaction by adding the substrate, succinate.

Spectrophotometric Measurement:

Immediately place the cuvette in a spectrophotometer and monitor the increase in

absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the

succinate-cytochrome c reductase activity.

Inhibition Assay:

To determine the inhibitory effect of enoxastrobin, pre-incubate the mitochondria with

varying concentrations of the fungicide in the reaction mixture before the addition of

succinate.

Measure the enzyme activity as described above and compare it to the activity in the

absence of the inhibitor.

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) can then be calculated.

NADH-Cytochrome c Reductase (Complex I + III) Activity
Assay
This assay is used to measure the combined activity of Complex I and Complex III and can

also be used to assess the impact of inhibitors on this segment of the respiratory chain.

Principle: Similar to the succinate-cytochrome c reductase assay, this method measures the

reduction of cytochrome c. However, the electron flow is initiated from NADH, which donates

electrons to Complex I. The electrons are then transferred to ubiquinone and subsequently to
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Complex III, which in turn reduces cytochrome c. The activity is monitored by the increase in

absorbance at 550 nm.

Detailed Methodology:

Reaction Mixture Preparation:

Prepare a reaction mixture in a cuvette containing buffer, KCN, and oxidized cytochrome

c.

Add the isolated mitochondria to the mixture.

Initiation of the Reaction:

Start the reaction by adding NADH.

Spectrophotometric Measurement:

Monitor the increase in absorbance at 550 nm over time.

Inhibition Assay:

To test the effect of enoxastrobin, pre-incubate the mitochondria with the compound

before adding NADH. The inhibition of Complex III will lead to a decrease in the overall

rate of NADH-cytochrome c reductase activity.

Visualizations
Signaling Pathway of Enoxastrobin Inhibition
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Caption: Mechanism of enoxastrobin action in the mitochondrial electron transport chain.

Experimental Workflow for IC50 Determination
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Caption: Workflow for determining the IC50 of enoxastrobin on Complex III activity.
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Conclusion
Enoxastrobin's efficacy as a fungicide is directly attributable to its precise targeting of the

cytochrome bc1 complex in the mitochondrial respiratory chain. By inhibiting the Qo site, it

effectively shuts down cellular energy production, leading to the death of the fungal pathogen.

The experimental protocols detailed herein provide a robust framework for researchers to

investigate the inhibitory effects of enoxastrobin and other QoI fungicides, facilitating a deeper

understanding of their mechanism of action and the development of novel crop protection

agents. The provided visualizations offer a clear and concise representation of the biochemical

pathway and experimental logic, serving as valuable tools for both research and educational

purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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